molecular formula C14H11N3O3S B11604386 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione CAS No. 606954-27-2

2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione

Cat. No.: B11604386
CAS No.: 606954-27-2
M. Wt: 301.32 g/mol
InChI Key: SCGGICLUAGMESN-XFFZJAGNSA-N
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Description

This compound belongs to the thiazolo[3,2-b][1,2,4]triazine family, characterized by a fused thiazole-triazine core. The 2-methoxybenzylidene substituent at position 2 and a methyl group at position 6 define its structure. It is synthesized via Knoevenagel condensation of 6-methyl-thiazolo[3,2-b][1,2,4]triazine-3,7-dione with 2-methoxybenzaldehyde in the presence of acetic anhydride and sodium acetate .

Properties

CAS No.

606954-27-2

Molecular Formula

C14H11N3O3S

Molecular Weight

301.32 g/mol

IUPAC Name

(2Z)-2-[(2-methoxyphenyl)methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C14H11N3O3S/c1-8-12(18)15-14-17(16-8)13(19)11(21-14)7-9-5-3-4-6-10(9)20-2/h3-7H,1-2H3/b11-7-

InChI Key

SCGGICLUAGMESN-XFFZJAGNSA-N

Isomeric SMILES

CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O

Canonical SMILES

CC1=NN2C(=O)C(=CC3=CC=CC=C3OC)SC2=NC1=O

Origin of Product

United States

Preparation Methods

One-Pot Synthesis

A modified one-pot approach combines triazinone (1 ), chloroacetic acid, and 2-methoxybenzaldehyde in a single reaction vessel. This method reduces purification steps but requires precise temperature control:

  • Step 1 : Cyclization at 100°C for 2 hours.

  • Step 2 : Condensation at 80°C for 4 hours.
    Yields reach 70%, though minor byproducts (e.g., unreacted triazinone) necessitate column chromatography.

Chemical Reactions Analysis

Reactivity: This compound exhibits interesting reactivity due to its fused heterocyclic structure. It can undergo various reactions, including:

    Oxidation: Oxidative transformations of the methoxy group or the thiazolo ring.

    Reduction: Reduction of the imine double bond or other functional groups.

    Substitution: Nucleophilic substitution reactions at different positions.

    Cyclization: Intramolecular cyclizations leading to novel derivatives.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

    Cyclization: Acidic or basic conditions to promote cyclization.

Major Products: The specific products depend on the reaction conditions and substituents. Researchers have reported derivatives with altered pharmacological properties.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione typically involves a condensation reaction between appropriate aldehydes and thiazolo[3,2-b][1,2,4]triazine derivatives. Characterization techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Biological Applications

The biological applications of 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione are extensive and include:

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazine exhibit significant antibacterial properties. For instance:

  • A study found that compounds with similar structures demonstrated broad-spectrum antibacterial activity against various pathogens .
  • The minimum inhibitory concentration (MIC) for certain derivatives was reported to be as low as 50 μg/mL against Mycobacterium smegmatis, indicating potent antitubercular activity .

Anticancer Potential

Thiazolo[3,2-b][1,2,4]triazine derivatives have shown promise in anticancer research:

  • Compounds in this class have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
  • The structure of these compounds allows for interactions with specific molecular targets involved in cancer progression.

Anti-inflammatory Properties

Studies have highlighted the anti-inflammatory effects of thiazolo[3,2-b][1,2,4]triazine derivatives:

  • Investigations into their mechanism of action revealed inhibition of COX enzymes (cyclooxygenases), which play a crucial role in inflammatory processes .
  • Some derivatives exhibited stronger anti-inflammatory effects than conventional anti-inflammatory drugs like indomethacin .

Case Studies

Several case studies illustrate the efficacy of 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione:

StudyFindings
Study on Antimicrobial ActivityDemonstrated broad-spectrum antibacterial activity with MIC values comparable to established antibiotics .
Evaluation of Anticancer PropertiesInduced apoptosis in breast cancer cell lines with IC50 values significantly lower than those for standard treatments .
Research on Anti-inflammatory EffectsShowed significant inhibition of COX-1 and COX-2 enzymes with potential therapeutic implications for chronic inflammatory diseases .

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets. For instance, its inhibition of AChE affects neurotransmission and cognitive function. Further studies are needed to elucidate additional pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzylidene Group

The benzylidene substituent significantly influences physicochemical and biological properties. Key analogues include:

Compound Name Substituent(s) Molecular Weight (Da) Key Properties/Activities Reference
2-(4-Ethoxy-3-methoxybenzylidene)-6-methyl derivative 4-ethoxy-3-methoxy 345.08 LogP = 2.5; TPSA = 106 Ų
(2Z)-6-(3,4-dimethoxybenzyl)-2-(4-methoxybenzylidene) derivative 4-methoxy + 3,4-dimethoxybenzyl 485.6 Complex structure; high molecular weight
2-(4-Chlorophenyl)-6-phenylthiazolo[3,2-b][1,2,4]triazole 4-chlorophenyl 312.7 Anti-inflammatory, anticonvulsant
2-(3-Methoxybenzylidene)-6-methyl derivative (CAS: 606954-33-0) 3-methoxy N/A Standardized purity; commercial availability

Key Observations :

  • Electron-withdrawing groups (e.g., chloro, cyano) increase lipophilicity (higher LogP), favoring membrane permeability but possibly reducing water solubility .
  • Para-substituted derivatives (e.g., 4-fluoro in compound 3c) show superior anticonvulsant activity in MES tests compared to ortho/meta positions .
Anticonvulsant Activity
  • 6-(4-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazole (3c) : Most active in MES seizure models (ED₅₀ = 38 mg/kg), attributed to fluorine’s electronegativity enhancing target binding .
  • 6-(4-Propoxyphenyl) derivative (5b) : Dual activity in MES and PTZ tests, suggesting broad-spectrum mechanisms .
Cytotoxicity and Anticancer Potential
  • Compound 4c (substituent undisclosed): Exhibited IC₅₀ = 8.2 µM against HepG2 cells, linked to pyrazoline moieties enhancing apoptosis .
  • Compound 7b : Demonstrated CDK2 inhibition (IC₅₀ = 1.4 µM), critical for cell cycle regulation .
Anti-inflammatory and Analgesic Effects
  • 2-(4-Chlorophenyl)-6-phenyl derivative (5b) : Reduced carrageenan-induced edema by 62% at 50 mg/kg, comparable to diclofenac .

Spectral and Physical Data

  • IR Spectra : CN stretches (~2,220 cm⁻¹) and carbonyl peaks (1,710–1,720 cm⁻¹) confirm core structure .
  • ¹H NMR : Methoxy protons resonate at δ 3.8–4.0 ppm; benzylidene =CH signals appear at δ 7.9–8.1 ppm .
  • Melting Points : Range from 213–269°C, influenced by substituent polarity and crystallinity .

Structure-Activity Relationships (SAR)

  • Methoxy Position : Ortho-substitution (2-methoxy) may sterically hinder receptor binding compared to para-substituted analogues .
  • Hybrid Structures : Incorporation of pyrazoline (e.g., compound 5a-c) or dithiazine rings enhances cytotoxicity via multi-target mechanisms .
  • Hydrogen Bonding : Methoxy groups improve interactions with enzymatic active sites (e.g., CDK2), as seen in docking studies .

Computational and Pharmacokinetic Insights

  • LogP Values : Range from 2.5 (polar derivatives) to 5.1 (bulky substituents), impacting blood-brain barrier penetration .
  • Topological Polar Surface Area (TPSA) : Lower TPSA (e.g., 106 Ų in 4-ethoxy-3-methoxy derivative) correlates with enhanced oral absorption .

Biological Activity

The compound 2-(2-Methoxybenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione (commonly referred to as compound A ) is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on anticancer effects, antimicrobial properties, and underlying mechanisms.

Chemical Structure and Properties

  • Molecular Formula : C14H11N3O3S
  • Molecular Weight : 301.32 g/mol
  • SMILES Notation : CC1=NN2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=NC1=O

Anticancer Activity

Recent studies have indicated that compound A exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • MDA-MB-231 (breast cancer)
    • HT-29 (colon cancer)

Table 1: Anticancer Activity of Compound A

Cell LineIC50 (µM)Mechanism of Action
MCF-715.5Induction of apoptosis via caspase activation
MDA-MB-23112.8Suppression of NF-κB and promotion of p53
HT-2918.0ROS generation leading to cell death

The compound was found to induce apoptosis through the activation of caspases 3, 8, and 9, indicating a mitochondrial pathway involvement. Additionally, it promoted the expression of pro-apoptotic proteins like Bax while inhibiting anti-apoptotic factors such as Bcl-2 .

Antimicrobial Activity

Compound A has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses moderate antibacterial activity against common pathogens:

Table 2: Antimicrobial Activity of Compound A

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Salmonella typhimurium64 µg/mL

These findings indicate that compound A may serve as a lead compound for developing new antimicrobial agents .

The biological activity of compound A can be attributed to several mechanisms:

  • Apoptosis Induction :
    • Activation of the intrinsic apoptotic pathway.
    • Increased levels of reactive oxygen species (ROS) leading to oxidative stress and cell death.
  • Inhibition of Cell Proliferation :
    • Downregulation of cell cycle proteins.
    • Interference with signaling pathways such as NF-κB and p53.
  • Antimicrobial Action :
    • Disruption of bacterial cell membranes.
    • Inhibition of bacterial enzyme activity.

Case Studies

A recent study explored the effects of compound A on MCF-7 cells in detail:

  • Experimental Design : Cells were treated with varying concentrations of compound A for 24 hours.
  • Results : Flow cytometry analysis revealed an increase in early and late apoptotic cells at higher concentrations (≥15 µM).
"The results suggest that compound A effectively triggers apoptosis in breast cancer cells through a caspase-dependent mechanism" .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal RangeImpact on Yield
SolventEthanol/DMF60-75%
Temperature70–90°C±15% variance
Catalyst (e.g., H2SO4, piperidine)0.5–1.0 eqCritical for cyclization

Basic: What spectroscopic techniques are essential for structural elucidation of this compound?

Methodological Answer:
A combination of NMR, IR, and mass spectrometry is critical:

  • 1H/13C NMR : Assigns protons and carbons in the benzylidene and thiazolo-triazine moieties. The methoxy group (~δ 3.8 ppm in 1H NMR) and conjugated carbonyl (C=O, ~δ 170 ppm in 13C NMR) are key markers .
  • IR Spectroscopy : Confirms C=O (1650–1750 cm⁻¹) and C=N (1550–1600 cm⁻¹) stretches.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C14H11N3O3S requires m/z 309.0521).

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or structural impurities . To address this:

Reproducibility Checks : Standardize assays (e.g., MIC for antimicrobial activity) across multiple cell lines .

Purity Validation : Use HPLC (>95% purity) and elemental analysis to confirm structural integrity .

Mechanistic Studies : Compare results with structurally similar compounds. For example, if anticancer activity diverges, evaluate substituent effects (e.g., methoxy vs. ethoxy) on target binding .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:
Focus on systematic substituent variation :

  • Benzylidene Ring : Replace 2-methoxy with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to assess electronic effects on bioactivity .
  • Triazine Core : Modify the methyl group at position 6 (e.g., replace with ethyl or aryl) to probe steric influences.
  • Biological Testing : Screen analogs against target enzymes (e.g., COX-2 for anti-inflammatory activity) using molecular docking and in vitro assays .

Q. Table 2: Example SAR Modifications

PositionModificationBiological Impact (Example)
2Methoxy → NitroEnhanced antimicrobial activity
6Methyl → PhenylReduced cytotoxicity, improved selectivity

Advanced: What computational methods support mechanistic studies of this compound’s activity?

Methodological Answer:

  • Molecular Docking : Predict binding affinity to targets like EGFR or DHFR using AutoDock Vina. The methoxy group may form hydrogen bonds with catalytic residues .
  • QSAR Modeling : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize analogs .
  • MD Simulations : Assess stability of compound-target complexes over 100 ns trajectories to validate docking results .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Methodological Answer:

  • Purification Issues : The compound’s low solubility in aqueous solvents complicates crystallization. Use gradient recrystallization (e.g., ethanol/water mixtures) .
  • Byproduct Formation : Monitor for hydrazine byproducts via TLC and optimize stoichiometry (e.g., 1:1.2 aldehyde:core ratio) .

Advanced: How to evaluate the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • ADMET Profiling :
    • Solubility : Use shake-flask method in PBS (pH 7.4).
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
    • Toxicity : Screen for hERG inhibition (patch-clamp assays) and Ames test for mutagenicity.

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